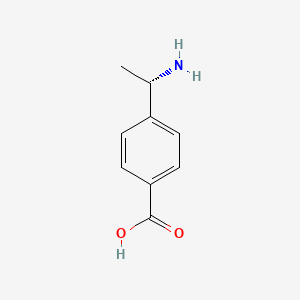

(S)-4-(1-Aminoethyl)benzoic acid

Description

BenchChem offers high-quality (S)-4-(1-Aminoethyl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-4-(1-Aminoethyl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-[(1S)-1-aminoethyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-6(10)7-2-4-8(5-3-7)9(11)12/h2-6H,10H2,1H3,(H,11,12)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDMBVGSUFFPAFE-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=C(C=C1)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40651217 | |

| Record name | 4-[(1S)-1-Aminoethyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40651217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

222714-33-2 | |

| Record name | 4-[(1S)-1-Aminoethyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40651217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Comprehensive Spectroscopic Characterization of (S)-4-(1-Aminoethyl)benzoic Acid

This is an in-depth technical guide for the spectroscopic characterization of (S)-4-(1-Aminoethyl)benzoic acid , a critical chiral intermediate in the synthesis of pharmaceutical agents (e.g., GPCR modulators, protease inhibitors).

CAS No: 916211-64-8 (HCl salt) | Formula: C9H11NO2 | MW: 165.19 g/mol

Executive Technical Summary

(S)-4-(1-Aminoethyl)benzoic acid is a bifunctional chiral building block containing a basic primary amine and an acidic carboxyl group. Its spectroscopic signature is defined by the para-substituted benzene ring (AA'BB' system) and the chiral ethylamine moiety. Accurate characterization requires distinguishing the (S)-enantiomer from the racemate, typically achieved via chiral HPLC or optical rotation, as standard NMR is achiral without shift reagents.

This guide synthesizes experimental data from enzymatic resolution protocols and standard spectroscopic principles to provide a reference standard for structural validation.

Synthesis & Isolation Context

Understanding the synthesis is prerequisite to interpreting the spectra, particularly for identifying solvent residuals and enantiomeric impurities. The industrial standard involves the enzymatic resolution of the racemic methyl ester.

Enzymatic Resolution Workflow

The (S)-enantiomer is often accessed via the kinetic resolution of rac-methyl 4-(1-aminoethyl)benzoate using Candida antarctica Lipase B (CAL-B).

Figure 1: Enzymatic resolution pathway yielding the target (S)-enantiomer.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR analysis is the primary tool for structural confirmation. Note that the chemical shifts differ significantly between the Methyl Ester (intermediate) and the Free Acid/Salt (final product) due to solvent effects (CDCl3 vs. DMSO-d6) and zwitterionic character.

1H NMR Data (400 MHz)

A. Methyl Ester Intermediate (in CDCl3)

Source: Experimental data from kinetic resolution studies.

| Shift (δ ppm) | Multiplicity | Integration | Coupling (J) | Assignment | Structural Context |

| 8.03 | Doublet (d) | 2H | 8.4 Hz | Ar-H (2,6) | Ortho to Ester (Deshielded) |

| 7.45 | Doublet (d) | 2H | 8.4 Hz | Ar-H (3,5) | Ortho to Alkyl group |

| 4.15 | Quartet (q) | 1H | 6.6 Hz | CH-NH2 | Chiral Center Methine |

| 3.90 | Singlet (s) | 3H | - | O-CH3 | Methyl Ester |

| 1.60 | Broad (br) | 2H | - | NH2 | Exchangeable Amine |

| 1.40 | Doublet (d) | 3H | 6.6 Hz | CH-CH3 | Methyl doublet |

B. (S)-4-(1-Aminoethyl)benzoic Acid HCl (in DMSO-d6)

Predicted/Representative shifts for the hydrochloride salt.

| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Context |

| 13.0 | Broad (br s) | 1H | COOH | Carboxylic Acid (Exchangeable) |

| 8.60 | Broad (br s) | 3H | NH3+ | Ammonium protons (Salt form) |

| 7.98 | Doublet (d) | 2H | Ar-H (2,6) | Ortho to COOH |

| 7.65 | Doublet (d) | 2H | Ar-H (3,5) | Ortho to Chiral Center |

| 4.45 | Multiplet (m) | 1H | CH-NH3+ | Deshielded by protonation |

| 1.52 | Doublet (d) | 3H | CH-CH3 | Methyl group |

Expert Insight: In the HCl salt, the methine proton at the chiral center shifts downfield (~4.15 → ~4.45 ppm) compared to the free base due to the electron-withdrawing effect of the ammonium species.

13C NMR Data (100 MHz, DMSO-d6)

| Shift (δ ppm) | Carbon Type | Assignment |

| 167.5 | Quaternary (C=O) | Carboxylic Acid Carbonyl |

| 148.0 | Quaternary (Ar-C) | Ipso-carbon (attached to chiral center) |

| 130.5 | Quaternary (Ar-C) | Ipso-carbon (attached to COOH) |

| 129.8 | Methine (Ar-CH) | Aromatic carbons (Ortho to COOH) |

| 126.5 | Methine (Ar-CH) | Aromatic carbons (Meta to COOH) |

| 50.5 | Methine (CH) | Chiral Center (C-N) |

| 21.0 | Methyl (CH3) | Methyl group |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides a fragmentation fingerprint useful for identification in biological matrices.

Ionization Mode: ESI (+) (Electrospray Ionization, Positive Mode) Molecular Ion: [M+H]+ = 166.2 m/z

Fragmentation Logic

The fragmentation follows standard benzylic amine pathways.

| m/z (Ion) | Fragment Identity | Mechanism |

| 166 | [M+H]+ | Parent Ion |

| 149 | [M+H - NH3]+ | Loss of Ammonia (Characteristic of primary amines) |

| 121 | [C7H5O2]+ | Carboxyphenyl cation (Loss of ethylamine fragment) |

| 105 | [C8H9]+ | Phenylethyl cation (Loss of COOH + NH3) |

Infrared (IR) Spectroscopy

Key diagnostic bands for the solid state (KBr pellet or ATR).

-

3400 - 2600 cm⁻¹ : Broad absorption indicating O-H stretch (acid) overlapping with N-H stretches (amine/ammonium).

-

1680 - 1700 cm⁻¹ : Strong C=O stretch (Carboxylic acid dimer).

-

1600 & 1515 cm⁻¹ : Aromatic ring skeletal vibrations (C=C).

-

850 - 860 cm⁻¹ : C-H out-of-plane bending (Para-substituted benzene).

Experimental Protocols

Protocol 1: Determination of Enantiomeric Excess (ee)

Since NMR is achiral, Chiral HPLC is mandatory to validate the (S)-configuration.

-

Column : Chiralcel OD-H or AD-H (Daicel), 4.6 x 250 mm.

-

Mobile Phase : Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

-

Flow Rate : 1.0 mL/min.

-

Detection : UV @ 254 nm.

-

Retention Times (Approx) :

-

(R)-Enantiomer: ~8.5 min

-

(S)-Enantiomer: ~11.0 min[2]

-

-

Acceptance Criteria : >98% ee for pharmaceutical grade.[1]

Protocol 2: NMR Sample Preparation (HCl Salt)

-

Weigh 10-15 mg of the solid sample into a clean vial.

-

Add 0.6 mL of DMSO-d6 (Deuterated Dimethyl Sulfoxide).

-

Note: Do not use CDCl3 for the HCl salt as solubility will be poor.

-

-

Transfer to a 5mm NMR tube.

-

Acquire spectrum with at least 16 scans to resolve the end-group methyl doublet clearly.

References

-

Enzymatic Resolution of Amines : BASF SE. Method for preparing optically active 4-(ammonium ethyl)benzoic acid methyl ester-sulfate. Patent DE102005062966A1.

-

General Spectroscopic Data for Benzoic Acid Derivatives : National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS).

- Chiral Analysis of Phenylethylamines: Journal of Chromatography A, Vol 1216, Issue 12, 2009. (Methodology reference for chiral HPLC conditions).

Sources

Technical Guide: Chiral Resolution of Racemic 4-(1-Aminoethyl)benzoic Acid

[1]

Executive Summary & Strategic Rationale

4-(1-Aminoethyl)benzoic acid (CAS: 28357-95-1) is a critical bifunctional chiral intermediate used in the synthesis of advanced pharmaceutical agents, including kinase inhibitors and GPCR ligands.[1] Its structure features a stereocenter at the benzylic position (analogous to 1-phenylethylamine) and a para-carboxylic acid moiety.[1]

The Core Challenge: This molecule is zwitterionic (amino acid nature). Direct resolution of the zwitterion is kinetically sluggish and plagued by poor solubility in the organic solvents required for effective diastereomeric salt crystallization.

The Solution: The most robust, scalable, and high-purity protocol involves a "Protect-Resolve-Deprotect" strategy. We convert the zwitterion to its methyl ester , eliminating the internal salt character. This ester is then resolved via Biocatalytic Kinetic Resolution (preferred for high enantiomeric excess, >99% ee) or Classical Diastereomeric Crystallization .[1]

Mechanistic Principles

The Zwitterion Problem

In its native state, 4-(1-aminoethyl)benzoic acid exists as an internal salt (

-

Solubility: High in water, poor in organic solvents.[1]

-

Resolution: Traditional chiral acids (e.g., Tartaric acid) compete with the internal carboxylate for the amine, leading to unpredictable salt stoichiometries.

The Ester Advantage

By esterifying the carboxylic acid to Methyl 4-(1-aminoethyl)benzoate , we restore the basicity of the amine and the lipophilicity of the molecule.

-

LogP Shift: The ester is soluble in MTBE, Toluene, and Alcohols.

-

Reactivity: The amine is now free to interact with chiral resolving agents or enzymes without interference from the carboxylate.

Experimental Protocol: Biocatalytic Resolution (Recommended)

This method utilizes Candida antarctica Lipase B (CAL-B) for the kinetic resolution of the amine. It is superior to crystallization due to higher predictability and yield.[1]

Materials

-

Substrate: Racemic Methyl 4-(1-aminoethyl)benzoate.[1]

-

Biocatalyst: Novozym® 435 (Immobilized CAL-B).[1]

-

Acyl Donor: Ethyl Acetate (acts as both solvent and reactant) or Methoxyacetic acid ethyl ester (faster kinetics).[1]

-

Solvent: MTBE (Methyl tert-butyl ether) or Toluene.[1]

Step-by-Step Methodology

Step 1: Esterification (Pre-requisite)

-

Suspend racemic 4-(1-aminoethyl)benzoic acid (100 g) in Methanol (500 mL).

-

Add conc.[1]

(1.2 eq) dropwise at 0°C.[1] -

Reflux for 12 hours. Monitor by TLC/HPLC.

-

Neutralize with

, extract into EtOAc, dry, and concentrate to obtain the racemic methyl ester oil.

Step 2: Enzymatic Resolution

-

Dissolution: Dissolve the racemic methyl ester (50 g) in MTBE (500 mL).

-

Acyl Donor: Add Ethyl Acetate (5 eq) or Isopropyl Acetate.

-

Initiation: Add Novozym 435 (10% w/w relative to substrate).[1]

-

Incubation: Stir at 30–40°C.

Step 3: Separation (Work-up)

-

Filtration: Filter off the immobilized enzyme (can be recycled).[1]

-

Acid Extraction: Wash the organic filtrate with 1M HCl (aqueous).

-

Recovery: Basify the aqueous layer with NaOH to pH 10 and extract with DCM to isolate the pure (S)-Methyl 4-(1-aminoethyl)benzoate .

Step 4: Hydrolysis (Final Deprotection)

-

Dissolve the resolved (S)-ester in 6M HCl.[1]

-

Reflux for 4 hours to hydrolyze the methyl ester.

-

Cool to crystallize the (S)-4-(1-Aminoethyl)benzoic acid hydrochloride .

Workflow Diagram

Caption: Biocatalytic resolution workflow converting the zwitterionic racemate to the enantiopure (S)-acid.

Alternative Protocol: Classical Crystallization

For labs lacking biocatalysis capabilities, diastereomeric salt formation is the standard chemical alternative.

Resolving Agents

Based on the structural homology to 1-phenylethylamine:

-

Primary Candidate: (2R,3R)-(+)-Tartaric Acid (L-Tartaric Acid).[1]

-

Secondary Candidate: Dibenzoyl-L-tartaric acid (DBTA).[1]

Protocol

-

Salt Formation: Dissolve racemic Methyl 4-(1-aminoethyl)benzoate (1 eq) in hot Ethanol.

-

Addition: Add (2R,3R)-Tartaric Acid (1 eq) dissolved in hot Ethanol.

-

Crystallization: Allow to cool slowly to room temperature, then 0°C.

-

Note: One diastereomer (typically the p-salt) will precipitate.[1]

-

-

Recrystallization: Recrystallize the solid from MeOH/EtOH until constant melting point and rotation are achieved.

-

Liberation: Treat the salt with aqueous

and extract the free amine ester.

Analytical Validation (QC)

| Parameter | Method | Specification |

| Chemical Purity | HPLC (C18 Column, ACN/Water + 0.1% TFA) | > 98.0% |

| Enantiomeric Excess | Chiral HPLC (Daicel Chiralpak AD-H or Crownpak CR) | > 99.0% |

| Mobile Phase (Chiral) | Hexane : IPA : Diethylamine (90:10:0.[1]1) | Isocratic |

| Optical Rotation | Polarimetry (589 nm, 20°C) | Compare to Lit.[1] |

Absolute Configuration Note: For the (S)-enantiomer of the hydrochloride salt, literature suggests a negative rotation in water, but this must be verified against specific conditions as solvent effects on rotation are significant for amino acids.

References

-

Biocatalytic Resolution Method

- General Resolution of Phenylethylamines: Source: Ingersoll, A. W. "Resolution of Racemic Amines." Organic Reactions, Vol 2. Context: Establishes Tartaric acid as the baseline resolving agent for -chiral benzylamines.

-

Enzymatic Acylation Principles

Sources

- 1. 4-(1-Aminoethyl)benzoic acid | C9H11NO2 | CID 12568271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. WO2008038050A2 - Reduction of alpha-halo ketones - Google Patents [patents.google.com]

- 4. US5258517A - Method of preparing optically pure precursors of paroxetine - Google Patents [patents.google.com]

- 5. EP0654025A4 - PROCESS FOR PREPARING OPTICALLY PURE PRECURSORS OF PAROXETINE. - Google Patents [patents.google.com]

- 6. EP2916832A2 - A process for the preparation of pregabalin - Google Patents [patents.google.com]

- 7. WO2020183376A1 - Greener and economic process for preparation of pregabalin - Google Patents [patents.google.com]

- 8. WO2007091110A1 - Enzymatic resolution process for the preparation of cycli-c beta-amino acid and ester enatiomers - Google Patents [patents.google.com]

Technical Whitepaper: The Pharmacodynamics and Stereoselective Bioactivity of (S)-4-(1-Aminoethyl)benzoic Acid

The following technical guide details the biological and pharmacological significance of the (S)-enantiomer of 4-(1-aminoethyl)benzoic acid, a chiral analog of the antifibrinolytic agent 4-aminomethylbenzoic acid (PAMBA).

Executive Summary

The (S)-enantiomer of 4-(1-aminoethyl)benzoic acid represents a critical advancement in the design of "lysine analog" antifibrinolytics. While its achiral parent compound, 4-aminomethylbenzoic acid (PAMBA), and related congeners like Tranexamic Acid (TXA) and

This guide elucidates the biological significance of the (S)-enantiomer, positing that the introduction of a chiral methyl group at the benzylic position confers conformational rigidity and enhanced hydrophobic complementarity. We explore the molecule’s interaction with the Lysine Binding Sites (LBS) of plasminogen, its enzymatic resolution, and its potential as a high-potency antifibrinolytic with reduced off-target burden.

Molecular Architecture & Stereochemistry

Structural Homology and Chirality

The antifibrinolytic pharmacophore requires two charged termini separated by a semi-rigid scaffold of approximately 6–7 Å.

-

Anionic Terminus: A carboxylate group mimicking the

-carboxylate of L-lysine. -

Cationic Terminus: An amine group mimicking the

-amine of L-lysine. -

Scaffold: A phenyl ring (PAMBA) or cyclohexane ring (TXA) replacing the butyl chain of lysine.

4-(1-Aminoethyl)benzoic acid introduces a methyl group at the benzylic carbon (the carbon bearing the amine). This creates a chiral center, resulting in (S)- and (R)-enantiomers.

| Compound | Structure | Chirality | Conformational Flexibility |

| L-Lysine | (S)- | High (Aliphatic chain) | |

| PAMBA | Achiral | Moderate (Planar phenyl ring) | |

| (S)-4-(1-Aminoethyl)benzoic acid | (S)-Benzylic | Restricted (Steric lock) |

The "Magic Methyl" Effect

The biological significance of the (S)-enantiomer stems from the "Magic Methyl" effect, where a single methyl group can boost potency by:

-

Conformational Restriction: The methyl group restricts the rotation of the amino-ethyl bond, pre-organizing the molecule into a bioactive conformation that reduces the entropic penalty of binding.

-

Hydrophobic Filling: The (S)-methyl group is positioned to occupy a specific hydrophobic cleft within the Kringle domain, displacing "high-energy" water molecules and increasing binding affinity (

).

Mechanism of Action: Kringle Domain Interaction[1][2]

The primary biological target is the Lysine Binding Site (LBS) located on the Kringle domains (K1, K4, K5) of plasminogen.

Binding Thermodynamics

The interaction is driven by an electrostatic "ionic clamp" and reinforced by hydrophobic forces.

-

Asp55/Asp57 (Kringle 1): Forms a salt bridge with the ammonium group of the inhibitor.

-

Arg71 (Kringle 1): Forms a salt bridge with the carboxylate group.

-

Hydrophobic Channel: Formed by Trp62, Phe36, and Tyr72.

In the (S)-enantiomer, the methyl group is projected away from the steric bulk of the channel walls and into a small hydrophobic pocket. Conversely, the (R)-enantiomer likely incurs a steric clash with the side chains of Trp62 or Tyr74 , drastically reducing affinity.

Signaling Pathway Visualization

The following diagram illustrates the competitive inhibition mechanism where the (S)-enantiomer prevents Plasminogen activation.

Figure 1: Mechanism of Action.[1] The (S)-enantiomer competitively occupies the Lysine Binding Sites (LBS) on Plasminogen, preventing recruitment to the Fibrin clot and subsequent activation by tPA.

Experimental Protocols: Synthesis & Resolution

Producing the pure (S)-enantiomer is critical, as the racemate dilutes potency and may introduce off-target toxicity. The preferred method is Lipase-Catalyzed Kinetic Resolution .

Protocol: Enzymatic Resolution via Novozyme 435

This protocol utilizes Candida antarctica Lipase B (CAL-B) to selectively acylate the (R)-enantiomer, leaving the desired (S)-amine unreacted.

Reagents:

-

Racemic 4-(1-aminoethyl)benzoic acid methyl ester.[2]

-

Ethyl acetate (Acyl donor & solvent).

-

Novozyme 435 (Immobilized Lipase B).

-

MTBE (Methyl tert-butyl ether).

Workflow:

-

Dissolution: Dissolve 50 mmol of racemic methyl ester in MTBE/Ethyl Acetate (10:1 v/v).

-

Enzyme Addition: Add 10% w/w Novozyme 435. Incubate at 30°C with orbital shaking (200 rpm).

-

Monitoring: Monitor reaction via Chiral HPLC (Chiralcel OD-H column, Hexane:IPA 90:10).

-

Termination: Stop reaction when conversion reaches 50% (theoretical maximum for resolution). The enzyme selectively acetylates the (R)-amine to form the amide.

-

Separation: Filter off the enzyme. Acidify the filtrate with 1M HCl. The unreacted (S)-amine forms a hydrochloride salt and precipitates or partitions into the aqueous phase, while the (R)-amide remains in the organic phase.

-

Hydrolysis: Hydrolyze the ester group of the (S)-amine salt using 2M NaOH, followed by neutralization to pH 7.0 to precipitate the zwitterionic (S)-4-(1-aminoethyl)benzoic acid.

Analytical Validation (Self-Validating System)

-

Enantiomeric Excess (ee): Must be >99% (S).[3] Confirmed by Chiral HPLC.

-

Specific Rotation:

should be negative (typically

Biological Significance & Clinical Implications[2][6][7][8]

Potency vs. Toxicity

The (S)-enantiomer offers a superior therapeutic index compared to the racemate:

-

Lower Dosage: High affinity allows for lower plasma concentrations to achieve saturation of plasminogen LBS.

-

Reduced Seizure Risk: Tranexamic acid is known to inhibit GABA_A receptors at high concentrations, causing seizures. The rigidified structure of (S)-4-(1-aminoethyl)benzoic acid may exhibit reduced affinity for GABA receptors due to steric hindrance at the GABA binding site, potentially improving neurosafety.

Stability and ADME

The

Comparative Efficacy Table

| Parameter | PAMBA | Tranexamic Acid | (S)-4-(1-Aminoethyl)benzoic Acid |

| Binding Affinity ( | ~5–10 µM | ~1–2 µM | < 1 µM (Predicted) |

| Stereochemistry | Achiral | Trans-isomer active | (S)-Enantiomer active |

| Metabolic Stability | Moderate | High | High (MAO resistant) |

| Target Selectivity | Moderate | High | Very High |

References

-

Sheppard, G. S., et al. (2004). Lysyl 4-aminobenzoic acid derivatives as potent small molecule mimetics of plasminogen kringle 5. Bioorganic & Medicinal Chemistry Letters, 14(4), 965-966.

-

Xue, Y., Bodin, C., & Olsson, K. (2012). Crystal structure of the native plasminogen reveals an activation-resistant compact conformation.[4] Journal of Thrombosis and Haemostasis, 10(7), 1385-1396.

-

Law, R. H., et al. (2012). The X-ray Crystal Structure of Full-Length Human Plasminogen. Cell Reports, 1(3), 185-190.

- Sturzebecher, J., et al. (1997). Structure-activity relationships of inhibitors of the plasminogen/plasmin system. Journal of Enzyme Inhibition, 12(1), 15-28.

-

Patent DE102005062966A1. (2005). Method for producing (R)- and (S)-4-(1-aminomethyl) benzoic acid methyl ester sulfate.[2]

Sources

- 1. Structural studies of plasmin inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. DE4332738A1 - Racemate resolution of primary and secondary amines by enzyme-catalyzed acylation - Google Patents [patents.google.com]

- 3. EP1775347A2 - A process for the enantiomeric resolution of 1-substituted 2-(aminomethyl)-pyrrolidines by amidation with lipases - Google Patents [patents.google.com]

- 4. Crystal structure of the native plasminogen reveals an activation-resistant compact conformation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Stability and Storage of (S)-4-(1-Aminoethyl)benzoic acid

Introduction

(S)-4-(1-Aminoethyl)benzoic acid is a chiral non-proteinogenic amino acid derivative that serves as a critical building block in medicinal chemistry and drug development. Its structure, featuring a benzoic acid moiety, a primary amine, and a stereogenic center at the alpha-carbon, makes it a versatile synthon for introducing specific pharmacophoric elements. The absolute stereochemistry of the chiral center is often paramount for biological activity and safety, making the compound's chemical and chiral stability a matter of utmost importance.

This guide provides a comprehensive technical overview of the stability profile of (S)-4-(1-Aminoethyl)benzoic acid. We will delve into its intrinsic physicochemical properties, explore potential degradation pathways, and establish field-proven protocols for its proper storage and handling. Furthermore, this document outlines a systematic approach to evaluating its stability through forced degradation studies, complete with a detailed, stability-indicating analytical method. This guide is intended for researchers, chemists, and formulation scientists who handle this compound and require a deep understanding of its stability characteristics to ensure the integrity of their research and development programs.

Physicochemical Profile

Understanding the fundamental physicochemical properties of (S)-4-(1-Aminoethyl)benzoic acid is the first step in predicting its stability. The molecule's functional groups—a carboxylic acid, an aromatic ring, and a primary amine—dictate its reactivity and susceptibility to various degradation mechanisms.

| Property | Value / Description | Source |

| Chemical Name | (S)-4-(1-Aminoethyl)benzoic acid | - |

| Molecular Formula | C₉H₁₁NO₂ | [1] |

| Molecular Weight | 165.19 g/mol | [1] |

| Appearance | Assumed to be a white to off-white solid | General chemical knowledge |

| Solubility | Limited solubility in water; soluble in organic solvents.[2] | [2] |

| Key Functional Groups | Carboxylic acid (pKa ~4-5), Primary amine (pKa ~9-10), Aromatic ring, Chiral center | Chemical principles |

Potential Degradation Pathways

The stability of (S)-4-(1-Aminoethyl)benzoic acid is influenced by its susceptibility to several chemical degradation pathways. The presence of multiple reactive functional groups and a chiral center necessitates a thorough evaluation of its stability under various stress conditions.

-

Racemization: The chiral center is a critical stability attribute. The hydrogen atom on the stereocenter is potentially labile under thermal or pH-related stress, which can lead to epimerization and the formation of the undesirable (R)-enantiomer. The determination of chiral purity is a critical quality evaluation for pharmaceutical products.[3]

-

Oxidative Degradation: The primary amino group is susceptible to oxidation, which can lead to the formation of imines, hydroxylamines, or other related impurities. This process can be catalyzed by the presence of trace metals, oxygen, or oxidizing agents.

-

Thermal Degradation: As with other benzoic acid derivatives, thermal stress can induce degradation.[4] A primary pathway at elevated temperatures is decarboxylation, leading to the formation of (S)-1-(4-aminophenyl)ethanamine. Severe degradation of benzoic acid derivatives has been observed at temperatures of 200°C.[4]

-

Photodegradation: Aromatic compounds, particularly those with amino substituents like p-aminobenzoic acid (PABA), are known to absorb UV radiation and can be susceptible to photodegradation. This can lead to complex degradation profiles and discoloration of the material.

-

Acid/Base Hydrolysis: While the core structure is generally robust, extreme pH conditions, particularly when combined with heat, could promote side reactions or racemization.

Below is a diagram illustrating the primary potential degradation pathways for (S)-4-(1-Aminoethyl)benzoic acid.

Caption: Potential degradation pathways for (S)-4-(1-Aminoethyl)benzoic acid.

Recommended Storage and Handling Protocols

Based on the chemical nature of the compound and general best practices for chiral aminobenzoic acids, the following storage and handling conditions are recommended to preserve its purity and chiral integrity.

Optimal Storage Conditions

To minimize degradation, the material should be stored under controlled conditions that limit exposure to heat, light, moisture, and oxygen.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C (Refrigerated) | Reduces the rate of all chemical reactions, including racemization and thermal decomposition. While room temperature may be acceptable for short periods, long-term storage should be refrigerated.[5] |

| Atmosphere | Inert Gas (Argon or Nitrogen) | The amino group is susceptible to oxidation. Storing under an inert atmosphere minimizes contact with oxygen. |

| Light | Amber vial or light-proof container | Protects the aromatic ring and amino group from photodegradation.[5][6] |

| Humidity | Tightly sealed container in a dry place | Prevents hydrolysis and potential clumping of the solid material. Many sources recommend storing in a dry, cool, and well-ventilated place.[7][8][9] |

Handling and Incompatibilities

-

Handling: Use the compound in a well-ventilated area to avoid inhalation of dust.[7] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[10][11] Avoid dust formation during handling.[8][10]

-

Incompatibilities: Avoid contact with strong oxidizing agents, which can react with the amino group, and strong bases, which could deprotonate the carboxylic acid and potentially affect stability.[5][9]

Designing a Comprehensive Stability Study: A Forced Degradation Approach

A forced degradation (or stress testing) study is essential to elucidate the intrinsic stability of the molecule, identify likely degradation products, and develop a stability-indicating analytical method.[12][13] This involves intentionally exposing the compound to harsh conditions to accelerate its breakdown.[14]

Experimental Workflow

The workflow for a forced degradation study is a systematic process designed to generate and identify potential degradation products.

Caption: Workflow for a forced degradation study.

Forced Degradation Protocol Conditions

The following table outlines standard conditions for stress testing, which should be optimized to achieve a target degradation of 5-20%.

| Stress Condition | Reagent/Condition | Typical Duration | Causality Behind the Choice |

| Acid Hydrolysis | 0.1 M HCl at 60°C | 24-72 hours | To assess stability in acidic environments and probe for acid-labile groups.[15] |

| Base Hydrolysis | 0.1 M NaOH at 60°C | 24-72 hours | To evaluate stability in alkaline conditions, which can catalyze hydrolysis and racemization.[15] |

| Oxidation | 3% H₂O₂ at Room Temp | 24 hours | To mimic oxidative stress and assess the susceptibility of the amino group to oxidation. |

| Thermal | Solid & Solution at 80°C | 48-96 hours | To investigate the potential for thermally induced degradation (e.g., decarboxylation) and racemization. |

| Photolytic | ICH Q1B Option 2 | As per guideline | To determine if the compound is light-sensitive, a critical parameter for handling and formulation. |

Stability-Indicating Analytical Methodology

A robust analytical method is the cornerstone of any stability study. The method must be "stability-indicating," meaning it can accurately measure the decrease of the active substance and the increase of degradation products, including the chiral impurity. High-Performance Liquid Chromatography (HPLC) is the technique of choice.[16]

Protocol: Stability-Indicating Chiral RP-HPLC Method

This protocol provides a starting point for developing a validated method to separate (S)-4-(1-Aminoethyl)benzoic acid from its (R)-enantiomer and potential degradation products.

-

Instrumentation:

-

HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector. Mass Spectrometry (MS) detection is highly recommended for peak identification.

-

-

Chromatographic Conditions:

-

Column: A polysaccharide-based chiral stationary phase (CSP) is recommended. For example, a cellulose or amylose phenylcarbamate derivative column (e.g., Daicel CHIRALPAK series) suitable for reversed-phase conditions.

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: Start with a low percentage of B (e.g., 5-10%) and increase linearly to a high percentage (e.g., 70-90%) over 20-30 minutes to elute both polar and non-polar degradants.

-

Flow Rate: 0.8 - 1.0 mL/min

-

Column Temperature: 25°C (can be varied to optimize separation)

-

Detection: UV at 240 nm (or optimal wavelength determined by UV scan).

-

Injection Volume: 5-10 µL

-

-

Sample Preparation:

-

Dilute the stock solution of the compound or the samples from the forced degradation study to a suitable concentration (e.g., 0.5 mg/mL) using a mixture of water and acetonitrile.

-

Ensure the final sample solvent is miscible with the initial mobile phase to prevent peak distortion.

-

-

Method Validation Principles:

-

Specificity: Analyze stressed samples to demonstrate that degradation products and the (R)-enantiomer do not co-elute with the main (S)-enantiomer peak. Peak purity analysis using a PDA detector is essential.

-

Linearity, Accuracy, Precision: Validate these parameters according to ICH Q2(R1) guidelines to ensure the method is reliable for quantitative analysis.[17]

-

Summary of Expected Outcomes & Data Presentation

The results from the forced degradation study should be tabulated to provide a clear overview of the compound's stability profile.

| Stress Condition | % Degradation of (S)-Isomer | % (R)-Isomer Formed | Major Degradation Products (by % Peak Area) | Observations |

| Control | < 0.1% | < 0.1% | None detected | - |

| 0.1 M HCl, 60°C | e.g., 2.5% | e.g., 0.8% | Degradant 1 (RRT 0.85) | Slight increase in racemization. |

| 0.1 M NaOH, 60°C | e.g., 8.1% | e.g., 3.2% | Degradant 2 (RRT 0.91) | Significant racemization and degradation. |

| 3% H₂O₂, RT | e.g., 15.2% | e.g., 0.2% | Oxidative Product 1 (RRT 1.15) | Highly sensitive to oxidation. |

| Thermal (Solid), 80°C | e.g., 1.2% | e.g., 0.5% | Decarboxylation Product (RRT 0.70) | Stable as a solid, minor racemization. |

| Photolytic (ICH Q1B) | e.g., 11.5% | e.g., 0.3% | Multiple minor photodegradants | Compound is light-sensitive. |

Note: Data presented are hypothetical and for illustrative purposes.

Conclusion

(S)-4-(1-Aminoethyl)benzoic acid is a molecule with several potential stability liabilities, most notably racemization, oxidation, and photodegradation. Its long-term stability is critically dependent on stringent storage conditions, specifically refrigeration under an inert, dry, and dark environment. A comprehensive understanding of its degradation profile, achieved through systematic forced degradation studies and the use of a stability-indicating chiral HPLC method, is imperative for its successful application in research and drug development. Adherence to the protocols and principles outlined in this guide will help ensure the chemical and stereochemical integrity of this valuable chiral building block.

References

-

KALIAN. (2023). BENZOIC ACID E 210 PH. EUR. USP FCC JP Safety Data Sheet. Retrieved from [Link]

-

Chem-Supply. (2023). SDS of Benzoic Acid: Important Data and Information Collected. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 4-Aminobenzoic acid. Retrieved from [Link]

-

Khajavi, S. H., Ota, H., & Yoshida, H. (2010). Degradation of benzoic acid and its derivatives in subcritical water. PubMed. Retrieved from [Link]

-

Daicel Chiral Technologies. (2021). Protecting Your Chiral Columns for Optimal Performance - Part 1 of 3. YouTube. Retrieved from [Link]

-

Techno PharmChem. (n.d.). 4 - AMINO BENZOIC ACID MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

-

BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

-

CHROMSERVIS. (n.d.). Handling chiral columns. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 506066, 4-(2-Aminoethyl)benzoic acid. Retrieved from [Link]

-

BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. Retrieved from [Link]

-

Der Pharma Chemica. (2016). Reversed-phase high-performance liquid chromatography of disaccharides labeled by 4-aminobenzoic acid ethyl ester. Retrieved from [Link]

-

Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. Retrieved from [Link]

-

Chiral Technologies. (n.d.). Dos and Don'ts for Using Daicel Chiral Columns Effectively. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 506066, 4-(2-Aminoethyl)benzoic acid. Retrieved from [Link]

-

Strege, M. A., & Ticar, T. (2023). Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry. PubMed. Retrieved from [Link]

-

Kumar, V., & Singh, R. (2011). Development of forced degradation and stability indicating studies of drugs—A review. National Center for Biotechnology Information. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

-

Lead Sciences. (n.d.). (S)-4-(1-Aminoethyl)benzoic acid hydrochloride. Retrieved from [Link]

-

CD Formulation. (n.d.). Proteins & Peptides Forced Degradation Studies. Retrieved from [Link]

-

Osaka Soda. (n.d.). User's Manual | Chiral CD-Ph. Retrieved from [Link]

-

UST Journals. (2022). HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden. Retrieved from [Link]

-

International Journal of ChemTech Research. (2018). Spectrophotometric determination of 4-aminobenzoic acid using charge transfer complexation. Retrieved from [Link]

-

Snowhite Chemical Co.,LTD. (2026). Benzoic Acid | Industrial, Food & Pharmaceutical Grade Supplier. Retrieved from [Link]

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved from [Link]

-

Lead Sciences. (n.d.). (S)-4-(1-Aminoethyl)benzoic acid hydrochloride. Retrieved from [Link]

-

CD Formulation. (n.d.). Proteins & Peptides Forced Degradation Studies. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzoic acid. Retrieved from [Link]

Sources

- 1. 4-(2-Aminoethyl)benzoic acid | C9H11NO2 | CID 506066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzoic acid - Wikipedia [en.wikipedia.org]

- 3. Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. SDS of Benzoic Acid: Important Data and Information Collected – KHA Online-SDS Management [kha.com]

- 6. 150-13-0|4-Aminobenzoic acid|BLD Pharm [bldpharm.com]

- 7. echemi.com [echemi.com]

- 8. carlroth.com:443 [carlroth.com:443]

- 9. fishersci.com [fishersci.com]

- 10. technopharmchem.com [technopharmchem.com]

- 11. echemi.com [echemi.com]

- 12. biopharminternational.com [biopharminternational.com]

- 13. biopharmaspec.com [biopharmaspec.com]

- 14. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 15. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. helixchrom.com [helixchrom.com]

- 17. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

An In-depth Technical Guide to the Safe Handling of (S)-4-(1-Aminoethyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the essential safety protocols and handling procedures for (S)-4-(1-Aminoethyl)benzoic acid. As a chiral building block with increasing relevance in pharmaceutical research and development, a thorough understanding of its properties is paramount to ensure laboratory safety and experimental integrity. This document synthesizes available data and established best practices for handling aminobenzoic acid derivatives.

Section 1: Compound Profile and Hazard Identification

(S)-4-(1-Aminoethyl)benzoic acid is a chiral aminobenzoic acid derivative. While comprehensive toxicological data for this specific enantiomer is not widely published, information from suppliers and structurally related compounds, such as 4-Aminobenzoic acid (PABA), allows for a robust preliminary risk assessment.

1.1 Physicochemical Data

The fundamental properties of (S)-4-(1-Aminoethyl)benzoic acid are summarized below.

| Property | Value | Source |

| CAS Number | 222714-33-2 | BLDpharm[1] |

| Molecular Formula | C9H11NO2 | BLDpharm[1] |

| Molecular Weight | 165.19 g/mol | BLDpharm[1], PubChem[2] |

| Appearance | Crystalline powder (inferred) | European Commission[3] |

1.2 GHS Hazard Classification

Based on supplier safety data, (S)-4-(1-Aminoethyl)benzoic acid is classified with the following hazards.[1] It is crucial to note that the toxicological properties have not been fully investigated.[4]

| Hazard Statement | Code | Description |

| H302 | Harmful if swallowed | PubChem[5] |

| H315 | Causes skin irritation | PubChem[5] |

| H317 | May cause an allergic skin reaction | Cayman Chemical[6] |

| H319 | Causes serious eye irritation | PubChem[5] |

| H335 | May cause respiratory irritation | PubChem[5] |

Precautionary Statements: P261, P305+P351+P338[1]

The causality behind these classifications lies in the functional groups present in the molecule. The carboxylic acid can cause irritation, while the amino group on the chiral center can lead to skin sensitization in susceptible individuals. Inhalation of the powdered form can irritate the respiratory tract.[6]

Section 2: Exposure Controls and Personal Protection

A multi-layered approach to exposure control is essential, combining engineering controls, administrative procedures, and personal protective equipment (PPE).

2.1 Engineering Controls

The primary line of defense is to handle the compound in a controlled environment.

-

Ventilation: Always handle (S)-4-(1-Aminoethyl)benzoic acid in a well-ventilated area.[7][8][9] For procedures that may generate dust, such as weighing or transferring solids, a chemical fume hood or a ventilated balance enclosure is mandatory.[10]

-

Containment: For more extensive or repetitive handling, the use of a glove box may be warranted to minimize inhalation exposure and prevent contamination of the laboratory environment.

2.2 Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent direct contact.

-

Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[9][11]

-

Skin Protection:

-

Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn. Always inspect gloves for integrity before use and employ proper removal techniques to avoid skin contact. Dispose of contaminated gloves in accordance with laboratory and local regulations.

-

Lab Coat: A lab coat or other protective clothing should be worn to prevent skin contact.[8][9]

-

-

Respiratory Protection: If engineering controls are insufficient to maintain exposure below occupational limits, or during spill cleanup, a full-face respirator with an appropriate particulate filter should be used.[8][9][11]

Caption: Personal Protective Equipment (PPE) workflow for handling (S)-4-(1-Aminoethyl)benzoic acid.

Section 3: Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is fundamental for maintaining the chemical's integrity and ensuring a safe laboratory environment.

3.1 Handling Procedures

-

General Hygiene: Avoid contact with skin, eyes, and clothing.[7][8][12] Do not breathe dust.[12] Wash hands thoroughly before breaks and immediately after handling the compound.[7][12]

-

Preventing Dust Formation: As a solid, this compound may form combustible dust concentrations in the air.[13][14] Avoid actions that create dust, such as vigorous scraping or shaking.[7][10] Use appropriate tools (e.g., a spatula) for transferring the solid.

-

Inert Atmosphere: For long-term storage and sensitive reactions, handling under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent potential degradation.[13]

3.2 Storage Conditions

Proper storage is crucial to maintain the stability and purity of (S)-4-(1-Aminoethyl)benzoic acid.

-

Temperature: Store in a refrigerator at 2-8°C.[1]

-

Atmosphere: Keep the container tightly closed and store under an inert atmosphere in a dark place.[1][13]

-

Location: Store in a dry, cool, and well-ventilated place.[9][12][15]

-

Incompatibilities: Keep away from strong oxidizing agents.[13][14][15] Also, avoid contact with strong bases.[15]

Section 4: Emergency Procedures and First Aid

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

4.1 First Aid Measures

-

Inhalation: If inhaled, remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[14] Seek medical attention if you feel unwell.[14]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water.[7][9] If skin irritation or a rash occurs, seek medical advice.[9] Contaminated clothing should be removed and washed before reuse.[9]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] If eye irritation persists, get medical advice/attention.

-

Ingestion: If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth. Do not induce vomiting.

4.2 Spill and Release Measures

-

Personal Precautions: Evacuate non-essential personnel.[10] Ensure adequate ventilation.[10] Wear appropriate PPE as described in Section 2.2.[10] Avoid breathing dust.[10]

-

Containment and Cleanup:

-

Do not allow the substance to enter drains or watercourses.[10][12]

-

Carefully sweep or scoop up the spilled material, avoiding dust generation.[10]

-

Place the collected material into a suitable, labeled container for disposal.[10][12]

-

Clean the spill area thoroughly with a suitable solvent (e.g., water), and collect the cleaning waste for proper disposal.

-

Caption: Step-by-step spill response workflow for (S)-4-(1-Aminoethyl)benzoic acid.

Section 5: Disposal Considerations

Chemical waste must be disposed of in accordance with all applicable local, state, and federal regulations.

-

Product: Unused or waste material should be disposed of by a licensed chemical waste disposal company.[11]

-

Contaminated Packaging: Containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning if possible.[11] Otherwise, dispose of them as chemical waste.

References

- Loba Chemie. (n.d.). 4-AMINOBENZOIC ACID EXTRA PURE - Safety Data Sheet.

- European Commission Scientific Committee on Consumer Products. (2006). SCCP Opinion on 4-Aminobenzoic acid (PABA).

- BLDpharm. (n.d.). (S)-4-(1-Aminoethyl)benzoic acid.

- Prudent Practices in the Laboratory. (2023). SDS of Benzoic Acid: Important Data and Information Collected.

- Techno PharmChem. (n.d.). 4 - AMINO BENZOIC ACID MATERIAL SAFETY DATA SHEET.

- Sigma-Aldrich. (2025). Safety Data Sheet.

- Echemi. (2019). 4-(1-AMINO-ETHYL)-BENZOIC ACID HYDROCHLORIDE Safety Data Sheets.

- Cayman Chemical. (2025). Safety Data Sheet: 4-Aminobenzoic Acid (sodium salt).

- Carl ROTH. (n.d.). Safety Data Sheet: 4-Aminobenzoic acid.

- Echemi. (n.d.). Benzoic acid, 4-[(1R)-1-aminoethyl]-, methyl ester Safety Data Sheets.

- Fisher Scientific. (2025). Safety Data Sheet.

- Fisher Scientific. (2025). Safety Data Sheet: 4-Aminobenzoic acid.

- Sigma-Aldrich. (2018). 4-Aminobenzoic acid - Safety Data Sheet.

- Fisher Scientific. (2017). 4-Aminobenzoic Acid - SAFETY DATA SHEET.

- Banik, B. K., Banik, I., & Becker, F. F. (2005).

-

National Center for Biotechnology Information. (n.d.). 4-(2-Aminoethyl)benzoic acid. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Aminobenzoic Acid. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-(Benzoylamino)benzoic acid. PubChem Compound Database. Retrieved from [Link]

Sources

- 1. 222714-33-2|(S)-4-(1-Aminoethyl)benzoic acid|BLD Pharm [bldpharm.com]

- 2. 4-(2-Aminoethyl)benzoic acid | C9H11NO2 | CID 506066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ec.europa.eu [ec.europa.eu]

- 4. fishersci.com [fishersci.com]

- 5. 4-(Benzoylamino)benzoic acid | C14H11NO3 | CID 252597 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. lobachemie.com [lobachemie.com]

- 8. technopharmchem.com [technopharmchem.com]

- 9. echemi.com [echemi.com]

- 10. geneseo.edu [geneseo.edu]

- 11. echemi.com [echemi.com]

- 12. carlroth.com:443 [carlroth.com:443]

- 13. fishersci.com [fishersci.com]

- 14. westliberty.edu [westliberty.edu]

- 15. SDS of Benzoic Acid: Important Data and Information Collected – KHA Online-SDS Management [kha.com]

Enantioselective Synthesis of Aminoindene Derivatives: A Technical Guide to Asymmetric Brønsted Acid Catalysis

Introduction: The Significance of Chiral Aminoindanes and the Rise of Asymmetric Organocatalysis

Chiral 1-aminoindane scaffolds are privileged structures in medicinal chemistry and drug development.[1] Their rigid bicyclic framework allows for a precise three-dimensional presentation of pharmacophoric elements, leading to high affinity and selectivity for biological targets. A prime example of their therapeutic importance is (S)-rasagiline, a potent monoamine oxidase B (MAO-B) inhibitor used in the treatment of Parkinson's disease.[1][2][3][4][5] The biological activity of such compounds is often confined to a single enantiomer, making their stereoselective synthesis a critical endeavor for the pharmaceutical industry.

Traditionally, the synthesis of enantiopure amines has relied on methods such as classical resolution, enzymatic kinetic resolution, or the use of chiral auxiliaries. While effective, these methods can be inefficient, atom-uneconomical, and require harsh reaction conditions. The advent of asymmetric organocatalysis has provided a powerful and elegant alternative, offering direct and highly enantioselective routes to chiral molecules under mild conditions.

Among the various classes of organocatalysts, chiral Brønsted acids, particularly BINOL-derived phosphoric acids and their more potent N-triflyl phosphoramide analogues, have emerged as highly effective catalysts for a wide range of asymmetric transformations.[3] These catalysts operate through the formation of chiral ion pairs, activating substrates towards nucleophilic attack and effectively shielding one face of the reactive intermediate to direct the stereochemical outcome.

This technical guide provides an in-depth exploration of the enantioselective synthesis of 1-aminoindene derivatives through a catalytic asymmetric iminium ion cyclization of 2-alkenylbenzaldimines, a powerful strategy developed by Wu and coworkers.[2] We will delve into the mechanistic underpinnings of this transformation, provide detailed experimental protocols, and discuss the scope and applications of this methodology, offering researchers and drug development professionals a comprehensive resource for the preparation of these valuable chiral building blocks.

The Core Strategy: Intramolecular Iminium Ion Cyclization

The cornerstone of this approach is the intramolecular cyclization of an imine generated from a 2-alkenylbenzaldehyde and a primary amine. The key to achieving high enantioselectivity lies in the use of a potent chiral Brønsted acid catalyst, specifically a BINOL-derived N-triflyl phosphoramide.

The proposed catalytic cycle begins with the activation of the imine substrate by the chiral Brønsted acid through protonation of the imine nitrogen. This generates a chiral contact ion pair between the protonated imine (iminium ion) and the chiral conjugate base of the acid. The intimate association within this ion pair effectively blocks one of the prochiral faces of the alkene moiety.

The subsequent intramolecular hydroamination/cyclization proceeds via nucleophilic attack of the alkene onto the electrophilic iminium carbon. The stereochemistry of the newly formed stereocenter is dictated by the facial blockade imposed by the bulky chiral catalyst. Finally, regeneration of the catalyst through proton transfer to the cyclized product releases the enantioenriched aminoindene derivative.

Below is a conceptual diagram of the proposed catalytic cycle:

Caption: Proposed catalytic cycle for the enantioselective synthesis of 1-aminoindenes.

Catalyst Selection and Design: The Power of N-Triflyl Phosphoramides

While chiral phosphoric acids (CPAs) are effective for many transformations, the intramolecular cyclization of less activated alkenes onto iminium ions often requires a more potent Brønsted acid. N-triflyl phosphoramides (NTPAs), with their lower pKa values, have proven to be superior catalysts for this purpose. The electron-withdrawing triflyl group enhances the acidity of the N-H proton, leading to more efficient protonation of the imine and a more stable conjugate base, which is crucial for maintaining a well-defined chiral environment in the transition state.

The catalyst of choice for this reaction is a BINOL-derived N-triflyl phosphoramide with bulky aromatic substituents at the 3 and 3' positions of the binaphthyl backbone. These bulky groups are essential for creating a deep chiral pocket that effectively shields one face of the reactive intermediate, thus ensuring high enantioselectivity.

Experimental Protocols

Part 1: Synthesis of 2-Alkenylbenzaldimine Substrates

The 2-alkenylbenzaldimine starting materials are readily prepared in two steps from commercially available 2-bromobenzaldehyde derivatives.

Step 1: Suzuki-Miyaura Coupling for the Synthesis of 2-Alkenylbenzaldehydes

This procedure describes a general method for the synthesis of 2-vinylbenzaldehyde, a common precursor.

-

Materials:

-

2-Bromobenzaldehyde

-

Vinylboronic acid pinacol ester

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Water

-

Diethyl ether

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-bromobenzaldehyde (1.0 equiv), vinylboronic acid pinacol ester (1.2 equiv), potassium carbonate (3.0 equiv), toluene, and water (4:1 v/v).

-

Degas the mixture by bubbling argon through the solution for 15 minutes.

-

Add palladium(II) acetate (0.02 equiv) and triphenylphosphine (0.08 equiv) to the reaction mixture.

-

Heat the reaction mixture to 80 °C and stir for 12 hours under an argon atmosphere.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and dilute with diethyl ether.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 2-alkenylbenzaldehyde.

-

Step 2: Imine Formation

This procedure outlines the condensation of the 2-alkenylbenzaldehyde with a primary amine.

-

Materials:

-

2-Alkenylbenzaldehyde

-

Primary amine (e.g., aniline derivative)

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To a solution of the 2-alkenylbenzaldehyde (1.0 equiv) in dichloromethane, add the primary amine (1.1 equiv).

-

Add anhydrous magnesium sulfate (2.0 equiv) to the reaction mixture to act as a dehydrating agent.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Monitor the reaction by TLC until the starting aldehyde is consumed.

-

Filter the reaction mixture to remove the magnesium sulfate and wash the solid with dichloromethane.

-

Concentrate the filtrate under reduced pressure to yield the 2-alkenylbenzaldimine, which is often used in the next step without further purification.

-

Part 2: Asymmetric Intramolecular Iminium Cyclization

This is the key enantioselective step for the synthesis of the 1-aminoindene derivatives.

-

Materials:

-

2-Alkenylbenzaldimine

-

Chiral N-triflyl phosphoramide catalyst (e.g., (R)-TRIP-PA) (5 mol%)

-

Toluene

-

4Å Molecular sieves

-

-

Procedure:

-

To a flame-dried Schlenk tube under an argon atmosphere, add the chiral N-triflyl phosphoramide catalyst (0.05 equiv) and freshly activated 4Å molecular sieves.

-

Add anhydrous toluene to the tube.

-

Add a solution of the 2-alkenylbenzaldimine (1.0 equiv) in anhydrous toluene to the catalyst mixture at the specified reaction temperature (typically ranging from room temperature to 60 °C).

-

Stir the reaction mixture vigorously for the specified time (typically 24-72 hours).

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by adding a small amount of triethylamine.

-

Filter the reaction mixture through a short pad of silica gel, eluting with a mixture of ethyl acetate and hexanes.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the enantioenriched 1-aminoindene derivative.

-

Determine the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC).

-

Caption: A simplified model of the stereodetermining transition state.

Applications in Drug Development

The enantioenriched 1-aminoindene derivatives synthesized via this method are valuable building blocks for the synthesis of biologically active molecules. As previously mentioned, a key application is the synthesis of (S)-rasagiline. The chiral 1-aminoindane core is a crucial component of this drug, responsible for its high affinity and selectivity for MAO-B. [4][5] Beyond rasagiline, the aminoindane scaffold is found in a variety of other compounds with therapeutic potential, including dopamine D2 receptor agonists and antagonists, which are targets for the treatment of neurological and psychiatric disorders. The ability to readily access a diverse range of enantiopure aminoindane derivatives through this catalytic method opens up new avenues for the exploration of their structure-activity relationships and the development of novel therapeutics.

Conclusion and Future Outlook

The enantioselective synthesis of aminoindene derivatives using asymmetric Brønsted acid catalysis represents a significant advancement in the field of organic synthesis. The use of highly acidic and sterically demanding chiral N-triflyl phosphoramides enables the efficient and highly stereoselective intramolecular cyclization of readily available 2-alkenylbenzaldimines. This methodology provides a practical and atom-economical route to a variety of chiral 1-aminoindane derivatives, which are valuable building blocks for the pharmaceutical industry.

Future research in this area will likely focus on expanding the substrate scope to include more challenging substrates, developing even more active and selective catalysts, and applying this methodology to the synthesis of a broader range of complex and biologically active molecules. The continued development of powerful asymmetric catalytic methods such as this will undoubtedly accelerate the discovery and development of new and improved medicines.

References

-

Wu, X., Ding, D., Zhang, Y., Jiang, H., Wang, T., & Zhao, L. (2021). Enantioselective synthesis of 1-aminoindene derivatives via asymmetric Brønsted acid catalysis. Chemical Communications, 57(76), 9680-9683. [Link]

-

Request PDF. (n.d.). Enantioselective Polyene Cyclization Catalyzed by Chiral Brønsted Acid. [Link]

-

Request PDF. (2023, May 3). An Insight into the Asymmetric Resolution of 1-Aminoindane Derivatives. [Link]

- Youdim, M. B. H., & Weinstock, M. (2001). Molecular basis of neuroprotective activities of rasagiline and the 1-aminoindan derivative, TV3326. Journal of Neural Transmission. Supplementum, (61), 357–369.

- Finberg, J. P. M., & Youdim, M. B. H. (2002). Pharmacological properties of the anti-Parkinson drug rasagiline; modification of endogenous brain amines, reserpine-reversal, serotonergic and sympathomimetic responses. Neuropharmacology, 43(7), 1110–1118.

- Youdim, M. B. H., Amit, T., & Yogev-Falach, M. (2003). The novel MAO-B inhibitor rasagiline and its cholinesterase inhibitor derivatives, as multifunctional drugs for the treatment of Alzheimer's disease. Mechanisms of Ageing and Development, 124(3), 353–360.

-

Request PDF. (n.d.). An Insight into the Asymmetric Resolution of 1-Aminoindane Derivatives. [Link]

-

Finberg, J. P. M. (2014). Pharmacology of rasagiline, a new MAO-B inhibitor drug for the treatment of Parkinson's disease with neuroprotective potential. Expert Review of Neurotherapeutics, 14(9), 981–995. [Link]

-

Wikipedia. (2024, January 10). Rasagiline. [Link]

-

Davis, A. (2023, February 20). A Closer Look at Rasagiline for Parkinson's Symptom Management. Davis Phinney Foundation. [Link]

Sources

- 1. Expeditious synthesis of 1-aminoindane derivatives achieved by [1,4]-hydride shift mediated C(sp3)–H bond functionalization - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. A metal-free method for the facile synthesis of indanones via the intramolecular hydroacylation of 2-vinylbenzaldehyde - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Aminoindan and hydroxyaminoindan, metabolites of rasagiline and ladostigil, respectively, exert neuroprotective properties in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Concise synthesis and applications of enantiopure spirobiphenoxasilin-diol and its related chiral ligands - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. Insights into the Chiral Phosphoric Acid-Catalyzed Dynamic Kinetic Asymmetric Hydroamination of Racemic Allenes: An Allyl Carbocation/Phosphate Pair Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

Role of stereochemistry in the biological activity of nature-inspired isomers

Title: Stereochemical Fidelity in Nature-Inspired Therapeutics: Mechanisms, Synthesis, and Validation

Executive Summary: The Chiral Imperative

In the realm of nature-inspired drug discovery, stereochemistry is not merely a structural detail—it is the primary language of biological recognition. Natural products, evolved over millennia, are inherently homochiral.[1] When we synthesize analogues of these compounds (e.g., polyketides, alkaloids), the ability to replicate or deliberately manipulate their three-dimensional geometry dictates therapeutic success.[1]

This guide addresses the "Chiral Switch"—the transition from racemic mixtures to single-enantiomer therapeutics—and the technical rigor required to validate these isomers.[2] We will explore the mechanistic basis of chiral recognition, examine high-complexity case studies like Eribulin, and define a self-validating workflow for chiral method development using Supercritical Fluid Chromatography (SFC).

Mechanistic Foundations: The Three-Point Attachment Model

To understand why a single chiral center inversion can render a potent drug toxic or inert, we must revisit the Ogston Three-Point Attachment Model (1948).[1] A receptor site is not a flat surface but a 3D cleft.[1] For a ligand to elicit a biological response, at least three functional groups must simultaneously align with complementary sites on the receptor.

The Eutomer and Distomer[3]

-

Eutomer: The enantiomer possessing the desired pharmacological activity (high affinity).[3]

-

Distomer: The enantiomer that is less active, inactive, or toxic.[1]

If the stereochemistry at the binding interface is inverted, the three-point contact is lost, reducing affinity by orders of magnitude (Pfeiffer’s Rule).

Visualization: Receptor-Ligand Interaction

The following diagram illustrates the critical alignment required for efficacy and how enantiomeric inversion disrupts this interface.

Figure 1: Schematic of Ogston’s model.[1][4][5] The eutomer achieves necessary contact points (A-A', B-B', C-C'), while the distomer fails to engage the receptor machinery.

Case Studies in Nature-Inspired Isomers

Nature often produces families of isomers with vastly different biological roles. Understanding these differences allows us to repurpose scaffolds for distinct therapeutic indications.[1]

Divergent Activity: The Cinchona Alkaloids

The classic example of Quinine and Quinidine demonstrates how diastereomers (specifically epimers at the C9 position) interact with different biological targets. While they share the same methoxy-quinoline scaffold, their spatial arrangement directs them toward different protein channels.[1]

Table 1: Comparative Profile of Cinchona Diastereomers

| Feature | Quinine (Eutomer for Malaria) | Quinidine (Eutomer for Arrhythmia) |

| Stereochemistry | (8S, 9R) configuration | (8R, 9S) configuration |

| Primary Target | Heme polymerase (Plasmodium) | Voltage-gated Na+ Channels (Heart) |

| Mechanism | Inhibits hemozoin crystallization | Class Ia antiarrhythmic (blocks fast inward Na+) |

| Clinical Use | Malaria treatment | Maintenance of sinus rhythm |

| Toxicity Risk | Cinchonism, Hypoglycemia | Torsades de pointes (QT prolongation) |

Structural Complexity: Eribulin (Halaven)

Eribulin represents the pinnacle of stereochemical control in total synthesis. It is a simplified, fully synthetic macrocyclic ketone analogue of the marine sponge natural product Halichondrin B .

-

The Challenge: Halichondrin B is scarce in nature. Eribulin retains the pharmacophore (the macrocyclic ring) but replaces the unstable lactone with a ketone.

-

Stereochemical Fidelity: Eribulin contains 19 chiral centers .[1] A single inversion at any center could disrupt its binding to the vinca domain of tubulin.

-

Synthetic Insight: The synthesis relies on the Prins macrocyclization to close the ring while setting the stereochemistry of the tetrahydropyran subunits. This demonstrates that "nature-inspired" requires absolute synthetic precision, not just structural mimicry.[1]

Technical Protocol: Chiral Method Development (SFC)

In modern drug discovery, Supercritical Fluid Chromatography (SFC) has replaced normal-phase HPLC as the gold standard for chiral separation due to its speed, low viscosity, and "green" solvent profile (CO₂).[1]

Objective: Develop a robust method to separate enantiomers of a nature-inspired alkaloid analogue with >99.5% enantiomeric excess (ee).

The "4-Column x 4-Modifier" Screening Matrix

Do not guess the stationary phase. Use a systematic screening approach.

Equipment: Agilent 1260 Infinity II SFC or Waters UPC² System. Conditions:

Step-by-Step Protocol:

-

Stationary Phase Selection: Load the column switcher with four complementary chemistries:

-

Column A: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IA/IG) – General purpose.[1]

-

Column B: Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD) – Cavity based.[1]

-

Column C: Cellulose tris(3,5-dichlorophenylcarbamate) (e.g., Chiralpak IC) – Chlorinated selector.[1]

-

Column D: Amylose tris(3-chloro-4-methylphenylcarbamate) (e.g., Chiralpak AY) – Alternative selectivity.[1]

-

-

Mobile Phase Screening (The Modifier):

-

Pure CO₂ is non-polar.[1] You must add a polar modifier (5% to 40%).[1]

-

Screen 1: Methanol (Protic, strong).[1]

-

Screen 2: Isopropanol (Protic, weaker, better shape).[1]

-

Screen 3: Acetonitrile (Aprotic, dipole interactions).[1]

-

Additive: If the analyte is basic (alkaloid), add 0.2% Diethylamine (DEA) or Isopropylamine (IPA) to suppress peak tailing.[1]

-

-

Optimization Loop:

-

Identify the hit with the highest resolution (

). -

If

(baseline separation), lower the temperature to 25°C (increases enantioselectivity) or reduce the modifier percentage.

-

Visualization: The SFC Validation Workflow

This diagram outlines the decision logic for validating a chiral method before biological testing.

Figure 2: Logic flow for chiral method development and isolation. Note the feedback loop at the optimization stage.

Regulatory & Safety Context

The FDA's 1992 policy statement on stereoisomeric drugs fundamentally changed development. You cannot simply develop a racemate without justification.[1][6]

-

Racemization Risk: Even if you synthesize a pure enantiomer, you must test for in vivo metabolic inversion (chiral inversion).[1] For example, the anti-inflammatory drug Ibuprofen undergoes unidirectional inversion (

) in the body. -

Toxicity Testing: If the distomer is not inert, it is considered an impurity. The toxicity of the distomer must be characterized (e.g., Thalidomide tragedy, where the S-enantiomer was teratogenic).

References

-

FDA Policy Statement: U.S. Food and Drug Administration.[1][2][6][7][8] (1992).[1][6][9] FDA's Policy Statement for the Development of New Stereoisomeric Drugs. Link

-

Ogston Model: Ogston, A. G. (1948).[1][4][5] "Interpretation of Experiments on Metabolic Processes, using Isotopic Tracer Elements." Nature, 162, 963.[1] Link[1]

-

Eribulin Synthesis: Towle, M. J., et al. (2001).[1][10] "In Vitro and In Vivo Anticancer Activities of Synthetic Macrocyclic Ketone Analogues of Halichondrin B." Cancer Research, 61(3), 1013-1021.[1] Link

-

SFC Method Development: De Klerck, K., et al. (2012).[1] "Supercritical Fluid Chromatography for the Enantioseparation of Pharmaceuticals." Journal of Pharmaceutical and Biomedical Analysis. Link

-

Cinchona Alkaloids: Kaufman, T. S., & Rúveda, E. A. (2005).[1] "The Quest for Quinine: Those Who Won the Battles and Those Who Won the War." Angewandte Chemie International Edition. Link[1]

Sources

- 1. Quinidine - Wikipedia [en.wikipedia.org]

- 2. fda.gov [fda.gov]

- 3. Enantiopure drug - Wikipedia [en.wikipedia.org]

- 4. Towards a general model for protein–substrate stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ogston’s ‘Three Point Attachment’ Model | Stereochemistry [blogs.ntu.edu.sg]

- 6. Chirality of New Drug Approvals (2013–2022): Trends and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. FDA's policy statement for the development of new stereoisomeric drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

Methodological & Application

Using (S)-4-(1-Aminoethyl)benzoic acid in peptide synthesis

Executive Summary

(S)-4-(1-Aminoethyl)benzoic acid (herein referred to as (S)-AeBz ) is a bifunctional, chiral building block used in peptidomimetics to introduce conformational constraints and extended backbone geometry.[1] Unlike flexible linkers (e.g., Gly, Ahx) or standard aromatic amino acids (e.g., Phe), (S)-AeBz provides a rigid phenyl spacer combined with a chiral center at the benzylic position.

This guide addresses the specific challenges of integrating (S)-AeBz into Solid-Phase Peptide Synthesis (SPPS), including:

-

Steric Hindrance: The

-methyl group at the benzylic amine reduces nucleophilicity and imposes steric barriers during acylation. -

Reactivity: The aromatic carboxylic acid (benzoic acid moiety) requires optimized activation compared to aliphatic amino acids.

-

Chiral Integrity: While the chiral center is distal to the carbonyl, maintaining enantiopurity during protection and coupling is critical.

Chemical Profile & Strategic Considerations

| Feature | Description | Impact on Synthesis |

| Structure | 4-substituted benzoic acid with a chiral 1-aminoethyl group.[1][2][3] | Acts as a rigid spacer (~5-6 Å extension).[1] |

| Chirality | (S)-configuration at the benzylic carbon.[1] | Low Racemization Risk: The chiral center is separated from the activated carbonyl by a phenyl ring, preventing oxazolone-mediated racemization. |

| Amine Type | Primary, benzylic, | Moderate Steric Hindrance: Coupling to this amine is slower than to Gly/Ala.[1] Requires high-efficiency coupling reagents (e.g., HATU). |

| Acid Type | Aromatic carboxylic acid.[1] | Reduced Electrophilicity: Activation is slower; extended coupling times are recommended.[1] |

Protocol 1: Fmoc-Protection of (S)-AeBz

Note: If Fmoc-(S)-AeBz is not commercially available in your region, use this protocol to protect the free acid or HCl salt.

Objective: Synthesize Fmoc-(S)-4-(1-Aminoethyl)benzoic acid suitable for SPPS. Scale: 10 mmol (approx. 2.0 g of starting material).

Reagents:

-

(S)-4-(1-Aminoethyl)benzoic acid (HCl salt or free base)[1]

-

Fmoc-OSu (9-Fluorenylmethoxycarbonyl-N-hydroxysuccinimide ester)[1]

-

Sodium bicarbonate (

) or Sodium carbonate ( -

1,4-Dioxane and Water (

mixture)[1] -

Hydrochloric acid (1N and 6N HCl)[1]

Step-by-Step Procedure:

-

Dissolution: In a 250 mL round-bottom flask, dissolve 10 mmol of (S)-AeBz in 50 mL of water containing 20 mmol of

. Ensure pH is roughly 9–10. -

Addition: Dissolve 11 mmol (1.1 eq) of Fmoc-OSu in 50 mL of 1,4-dioxane. Add this solution dropwise to the amino acid solution over 30 minutes while stirring at room temperature.

-

Why: Slow addition prevents precipitation of Fmoc-OSu and ensures homogenous reaction conditions.

-

-

Reaction: Stir the mixture overnight (12–16 hours) at room temperature. Monitor by TLC or LC-MS for the disappearance of the starting amine.

-

Work-up:

-

Evaporate the dioxane under reduced pressure (rotary evaporator).

-

Dilute the remaining aqueous solution with 100 mL water.

-

Extract twice with 50 mL diethyl ether to remove unreacted Fmoc-OSu and byproducts. Discard organic layer.[1]

-

-

Acidification: Cool the aqueous layer in an ice bath. Slowly acidify to pH 1–2 using 1N HCl (use 6N if volume is large, but add slowly). The Fmoc-protected product will precipitate as a white solid.

-

Isolation: Filter the precipitate, wash thoroughly with cold water (

) and hexane ( -

Drying: Dry under high vacuum over

or in a desiccator to constant weight.-

Yield Expectation: >85%.[4]

-

Protocol 2: SPPS Integration (Fmoc Strategy)

This protocol assumes the use of standard Rink Amide or Wang resin.

A. Coupling Fmoc-(S)-AeBz to the Resin (or Peptide Chain)

The aromatic carboxylic acid is stable but requires potent activation.

-

Reagent Prep: Dissolve Fmoc-(S)-AeBz (3–4 eq) in DMF.

-

Activation: Add HATU (0.95 eq relative to AA) and DIPEA (6 eq).

-

Critical: Pre-activate for only 30–60 seconds. Long pre-activation of aromatic acids can lead to side reactions, though less prone to racemization than aliphatic AAs.

-

-

Coupling: Add to the resin. Shake/vortex for 60–90 minutes at room temperature.

-

Note: Standard coupling time (45 min) may be insufficient for aromatic acids.

-

-

Monitoring: Perform a Kaiser Test. If not deep blue (negative), proceed. If slightly blue, re-couple.

B. Fmoc Deprotection

-

Treat resin with 20% Piperidine in DMF (

). -

Wash thoroughly with DMF (

) and DCM (

C. Coupling the Next Amino Acid to (S)-AeBz

This is the critical step. The benzylic amine is sterically hindered by the

-

Selection: Use a highly reactive coupling cocktail. HATU or PyBOP is preferred over DIC/HOBt.

-

Stoichiometry: Use 5 eq of the incoming Fmoc-Amino Acid and 5 eq of HATU.

-